2-[(4-methoxybenzyl)sulfanyl]-N-[3-(3-methylphenyl)propyl]acetamide
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Overview
Description
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-[3-(3-METHYLPHENYL)PROPYL]ACETAMIDE is an organic compound with a complex structure that includes methoxyphenyl, methylsulfanyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-[3-(3-METHYLPHENYL)PROPYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzyl isothiocyanate. This intermediate is then reacted with 3-(3-methylphenyl)propylamine to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-[3-(3-METHYLPHENYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-[3-(3-METHYLPHENYL)PROPYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-[3-(3-METHYLPHENYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(2-methylphenyl)-
- 2-[(4-Methoxyphenyl)sulfanyl]-N-{3-[(2R)-2-methyl-1-piperidinyl]propyl}acetamide
Uniqueness
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-[3-(3-METHYLPHENYL)PROPYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25NO2S |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-[3-(3-methylphenyl)propyl]acetamide |
InChI |
InChI=1S/C20H25NO2S/c1-16-5-3-6-17(13-16)7-4-12-21-20(22)15-24-14-18-8-10-19(23-2)11-9-18/h3,5-6,8-11,13H,4,7,12,14-15H2,1-2H3,(H,21,22) |
InChI Key |
PFAXOSCCMUFFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(=O)CSCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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